![molecular formula C9H10N2O2 B1297684 5,6-Dimethoxybenzimidazole CAS No. 72721-02-9](/img/structure/B1297684.png)
5,6-Dimethoxybenzimidazole
Overview
Description
5,6-Dimethoxybenzimidazole is an organic compound that contains a benzene ring fused to an imidazole ring .
Synthesis Analysis
5,6-Dimethoxybenzimidazole is synthesized from flavin mononucleotide by the enzyme 5,6-dimethylbenzimidazole synthase . In a study, 3-bromopropanenitrile, ethyl bromoacetate, and 2-bromoethan-1-amine were added to 5,6-dimethylbenzimidazole and symmetrically-connected N-heterocyclic carbenes (NHC) were synthesized. Then, the NHC precursor compounds were reacted with PdCl2 and Pd (II)-NHC complexes were obtained .Molecular Structure Analysis
The molecular formula of 5,6-Dimethoxybenzimidazole is C9H10N2O2 . It consists of a benzene ring fused to an imidazole ring .Chemical Reactions Analysis
The chemical reactivity of 5,6-Dimethoxybenzimidazole is attributed to the benzene and imidazole rings, enabling it to participate in various chemical reactions .Physical And Chemical Properties Analysis
5,6-Dimethoxybenzimidazole has a molecular weight of 178.19 g/mol .Scientific Research Applications
Cytotoxicity and Anticancer Activity
Research has demonstrated the synthesis and evaluation of compounds related to benzimidazole, highlighting their potential cytotoxic effects against cancer cell lines. For instance, derivatives of 5-(5,6-dimethoxybenzimidazol-1-yl)-3-hydroxythiophene-2-carboxylic acid have been identified as inhibitors of the protein kinase fibroblast growth factor receptor 1 (FGFR1), a target for anticancer drug development, with one compound showing an inhibitory concentration (IC50) value of 150 nM in vitro (Volynets et al., 2019)[https://consensus.app/papers/identification-protein-kinase-growth-factor-receptor-volynets/3a9458739a475b88b84fecb6ebbea797/?utm_source=chatgpt]. Similarly, novel head-to-head bisbenzimidazole compounds have been synthesized and shown to bind in the A/T minor groove region of B-DNA duplexes, exhibiting potent growth inhibition across an ovarian carcinoma cell line panel (Mann et al., 2001)[https://consensus.app/papers/class-symmetric-bisbenzimidazolebased-groovebinding-mann/002755161a95551486527256e8bd6f6f/?utm_source=chatgpt].
Biofilm Inhibition
A non-bactericidal approach to inhibiting biofilm formation in Pseudomonas aeruginosa was developed using 5,6-dimethyl-2-aminobenzimidazole (DMABI). This compound was encapsulated in thin films of a biocompatible polymer and released to inhibit biofilm formation by up to 75-90% on surfaces, demonstrating a novel method for biofilm prevention without promoting bacterial resistance (Broderick et al., 2013)[https://consensus.app/papers/surface‐mediated-release-small‐molecule-modulator-broderick/d2283d60c1ea5b158e53e6226052a5b9/?utm_source=chatgpt].
Antimicrobial and Antiprotozoal Activity
Benzimidazole derivatives have been synthesized and evaluated for their antibacterial, antiprotozoal, and antifungal activities. Some derivatives showed remarkable activity against nosocomial strains and gram-positive and gram-negative bacteria, with certain compounds exhibiting potent antiprotozoal activity (Kazimierczuk et al., 2002)[https://consensus.app/papers/synthesis-antiprotozoal-activity-nitro-kazimierczuk/f3444eaa67c75172b19f7974adfdb349/?utm_source=chatgpt].
DNA/RNA Binding and Biological Activity
Benzimidazole-based systems, including those involving 5,6-dimethoxybenzimidazole, have shown significant interaction with DNA and interference with DNA-associated processes, indicating their relevance in developing drugs targeting DNA and its processes (Bhattacharya & Chaudhuri, 2008)[https://consensus.app/papers/implications-benzimidazole-derivatives-drugs-designed-bhattacharya/a84230b283e653e1b1384974b06766d2/?utm_source=chatgpt].
Safety And Hazards
Future Directions
properties
IUPAC Name |
5,6-dimethoxy-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-12-8-3-6-7(11-5-10-6)4-9(8)13-2/h3-5H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWUUHKQHOSMIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)NC=N2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00345024 | |
Record name | 5,6-Dimethoxybenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00345024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dimethoxybenzimidazole | |
CAS RN |
72721-02-9 | |
Record name | 5,6-Dimethoxybenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00345024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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